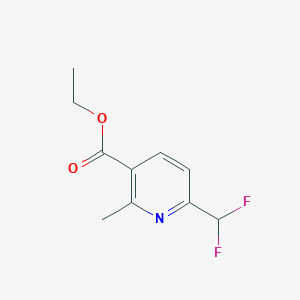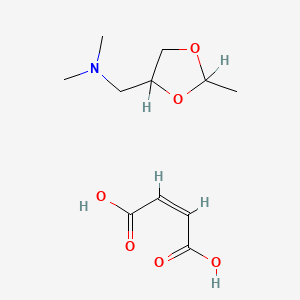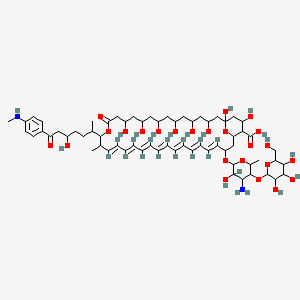
Antibiotic 67-121 C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antibiotic 67-121 C is a polyene antifungal antibiotic produced by the microorganism Actinoplanes caeruleus. It is part of the Antibiotic 67-121 complex, which includes other components such as Antibiotic 67-121A, Antibiotic 67-121B, and Antibiotic 67-121D . This compound is known for its potent antifungal properties and is particularly effective against strains of Candida albicans .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Antibiotic 67-121 C is produced through the cultivation of Actinoplanes caeruleus. The microorganism is grown in a suitable nutrient medium under controlled conditions to produce the antibiotic complex . The individual components, including this compound, are then isolated and purified using various chromatographic techniques .
Industrial Production Methods: The industrial production of this compound involves large-scale fermentation processes. Actinoplanes caeruleus is cultivated in bioreactors, where the conditions such as temperature, pH, and nutrient supply are optimized to maximize the yield of the antibiotic complex . The complex is then extracted and purified to obtain this compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions: Antibiotic 67-121 C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its properties or to study its behavior under different conditions .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcomes .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may result in the formation of oxidized derivatives, while reduction reactions may yield reduced forms of the compound .
Aplicaciones Científicas De Investigación
Antibiotic 67-121 C has a wide range of scientific research applications. In chemistry, it is used to study the structure and behavior of polyene antibiotics . In biology, it serves as a tool to investigate the mechanisms of antifungal activity and resistance . In medicine, it is explored for its potential therapeutic applications in treating fungal infections . Additionally, it has industrial applications in the development of antifungal agents and formulations .
Mecanismo De Acción
The mechanism of action of Antibiotic 67-121 C involves binding to ergosterol, a key component of fungal cell membranes . This binding disrupts the integrity of the cell membrane, leading to increased permeability and ultimately causing cell death . The molecular targets and pathways involved in this process include the ergosterol biosynthesis pathway and membrane integrity maintenance .
Comparación Con Compuestos Similares
Antibiotic 67-121 C is unique among polyene antibiotics due to its specific structure and potent antifungal activity . Similar compounds include amphotericin A, amphotericin B, candicidin, nystatin, perimycin, pimaricin, and trichomycin . Compared to these compounds, this compound exhibits a distinct spectrum of activity and binding affinity to ergosterol .
Propiedades
Número CAS |
57515-50-1 |
|---|---|
Fórmula molecular |
C65H98N2O24 |
Peso molecular |
1291.5 g/mol |
Nombre IUPAC |
(19E,21E,23E,25E,27E,29E,31E)-33-[4-amino-3-hydroxy-6-methyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-1,3,5,7,9,11,13,37-octahydroxy-17-[5-hydroxy-7-[4-(methylamino)phenyl]-7-oxoheptan-2-yl]-18-methyl-15-oxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid |
InChI |
InChI=1S/C65H98N2O24/c1-36-17-15-13-11-9-7-5-6-8-10-12-14-16-18-48(87-63-57(80)55(66)61(38(3)86-63)90-64-59(82)58(81)56(79)52(35-68)88-64)32-51-54(62(83)84)50(77)34-65(85,91-51)33-47(75)29-45(73)27-43(71)25-42(70)26-44(72)28-46(74)31-53(78)89-60(36)37(2)19-24-41(69)30-49(76)39-20-22-40(67-4)23-21-39/h5-18,20-23,36-38,41-48,50-52,54-61,63-64,67-75,77,79-82,85H,19,24-35,66H2,1-4H3,(H,83,84)/b6-5+,9-7+,10-8+,13-11+,14-12+,17-15+,18-16+ |
Clave InChI |
FZQYJNCKADYOTN-QVDADOJXSA-N |
SMILES isomérico |
CC1/C=C/C=C/C=C/C=C/C=C/C=C/C=C/C(CC2C(C(CC(O2)(CC(CC(CC(CC(CC(CC(CC(=O)OC1C(C)CCC(CC(=O)C3=CC=C(C=C3)NC)O)O)O)O)O)O)O)O)O)C(=O)O)OC4C(C(C(C(O4)C)OC5C(C(C(C(O5)CO)O)O)O)N)O |
SMILES canónico |
CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(CC(CC(CC(CC(CC(=O)OC1C(C)CCC(CC(=O)C3=CC=C(C=C3)NC)O)O)O)O)O)O)O)O)O)C(=O)O)OC4C(C(C(C(O4)C)OC5C(C(C(C(O5)CO)O)O)O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


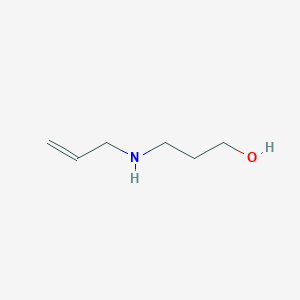
![Bis[bis(trimethylsilyl)amino]manganese](/img/structure/B14142325.png)
![[(E)-7-hydroxyhept-1-enyl]boronic acid](/img/structure/B14142327.png)
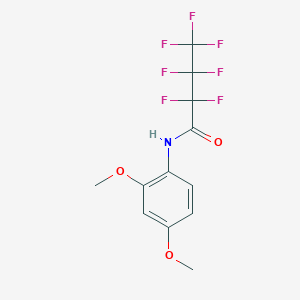

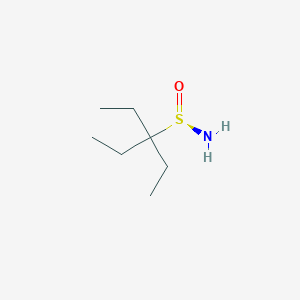
![2-Pentyl-1-thia-4-azaspiro[4.5]dec-3-ene](/img/structure/B14142351.png)
![[(Z)-4-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-3-[[(E)-2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-butanoyloxypent-2-en-3-yl]disulfanyl]pent-3-enyl] butanoate](/img/structure/B14142366.png)
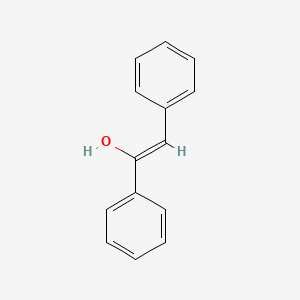

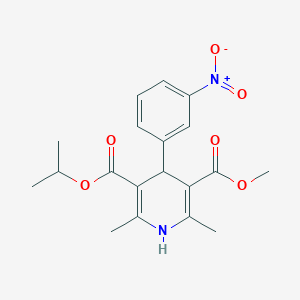
![1,3-Dihydronaphtho[1,2-c]furan-1-ol](/img/structure/B14142390.png)
